molecular formula C27H22N2O2S B12142649 (2Z)-5,6-diphenyl-2-(2-propoxybenzylidene)imidazo[2,1-b][1,3]thiazol-3(2H)-one

(2Z)-5,6-diphenyl-2-(2-propoxybenzylidene)imidazo[2,1-b][1,3]thiazol-3(2H)-one

Cat. No.: B12142649
M. Wt: 438.5 g/mol
InChI Key: RMCDVBBWTIPPFK-NKFKGCMQSA-N
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Description

(2Z)-5,6-diphenyl-2-(2-propoxybenzylidene)imidazo[2,1-b][1,3]thiazol-3(2H)-one is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles This compound is characterized by its unique structure, which includes a diphenyl group, a propoxybenzylidene moiety, and an imidazo[2,1-b][1,3]thiazol-3(2H)-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-5,6-diphenyl-2-(2-propoxybenzylidene)imidazo[2,1-b][1,3]thiazol-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-propoxybenzaldehyde with 5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2Z)-5,6-diphenyl-2-(2-propoxybenzylidene)imidazo[2,1-b][1,3]thiazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2Z)-5,6-diphenyl-2-(2-propoxybenzylidene)imidazo[2,1-b][1,3]thiazol-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2Z)-5,6-diphenyl-2-(2-propoxybenzylidene)imidazo[2,1-b][1,3]thiazol-3(2H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-5,6-diphenyl-2-(2-propoxybenzylidene)imidazo[2,1-b][1,3]thiazol-3(2H)-one is unique due to its specific combination of functional groups and its imidazo[2,1-b][1,3]thiazole core

Properties

Molecular Formula

C27H22N2O2S

Molecular Weight

438.5 g/mol

IUPAC Name

(2Z)-5,6-diphenyl-2-[(2-propoxyphenyl)methylidene]imidazo[2,1-b][1,3]thiazol-3-one

InChI

InChI=1S/C27H22N2O2S/c1-2-17-31-22-16-10-9-15-21(22)18-23-26(30)29-25(20-13-7-4-8-14-20)24(28-27(29)32-23)19-11-5-3-6-12-19/h3-16,18H,2,17H2,1H3/b23-18-

InChI Key

RMCDVBBWTIPPFK-NKFKGCMQSA-N

Isomeric SMILES

CCCOC1=CC=CC=C1/C=C\2/C(=O)N3C(=C(N=C3S2)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CCCOC1=CC=CC=C1C=C2C(=O)N3C(=C(N=C3S2)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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